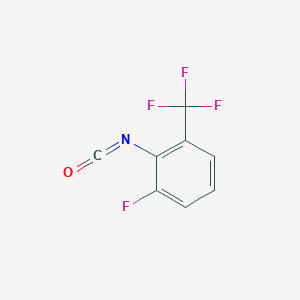

1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-fluoro-2-isocyanato-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO/c9-6-3-1-2-5(8(10,11)12)7(6)13-4-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWCKYVPHPOLDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N=C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369879 | |

| Record name | 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190774-53-9 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190774-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The introduction of fluorine and isocyanato groups onto a benzene ring requires precise control over regioselectivity and reactivity. A foundational approach involves the sequential functionalization of aniline derivatives. For instance, 1-isocyanato-2-(trichloromethyl)benzene serves as a precursor, where HF mediates the replacement of chlorine atoms with fluorine to yield the trifluoromethyl group . This method leverages the electrophilic nature of isocyanates, allowing subsequent fluorination under mild conditions (0–25°C) .

The reaction of 1-isocyanato-2-(trichloromethyl)benzene with anhydrous HF proceeds via nucleophilic substitution, where three chlorine atoms are replaced by fluorine, forming N-(trifluoromethyl)-anthraniloyl fluoride as an intermediate . This intermediate is pivotal, as it undergoes isomerization in the presence of excess HF to produce 2-(trifluoromethyl)phenyl carbamic fluoride , a direct precursor to the target compound . The stoichiometry of HF is critical, with optimal molar ratios ranging from 1.5:1 to 25:1 (HF:substrate) to maximize yield and minimize side reactions .

Isomerization of N-(Trifluoromethyl)anthraniloyl Fluoride

The isomerization step is a cornerstone of the synthesis. Under controlled conditions, N-(trifluoromethyl)-anthraniloyl fluoride rearranges to 2-(trifluoromethyl)phenyl carbamic fluoride , which is subsequently hydrolyzed or aminated to introduce the isocyanato group . This process is highly sensitive to temperature and catalytic additives:

| Temperature (°C) | Catalyst | HF:Substrate Ratio | Yield (%) |

|---|---|---|---|

| 25 | None | 15.6 | 87.0 |

| 25 | SbCl₅ | 9.2 | 78.3 |

| 25 | FSO₃H | 10.3 | 73.6 |

| 60 | HCl-saturated HF | 13.7 | 79.6 |

Table 1: Isomerization efficiency under varying conditions .

The use of Lewis acid catalysts like antimony pentachloride (SbCl₅) accelerates the reaction but may introduce impurities, necessitating post-synthesis purification via distillation . Non-catalytic methods, while slower, offer higher purity, making them preferable for pharmaceutical applications .

Chloroformyl Intermediate Route

An alternative pathway involves the synthesis of N-chloroformyl-2,4,5-trifluoroaniline as a key intermediate, which is dehydrohalogenated to form the isocyanato group . This method employs ester solvents (e.g., ethyl acetate) under inert gas (nitrogen or argon) to prevent hydrolysis of the reactive intermediate:

While this approach is demonstrated for a structurally similar compound, adapting it to 1-fluoro-2-isocyanato-3-(trifluoromethyl)benzene would require substituting the starting aniline with 3-(trifluoromethyl)-2-fluoroaniline . Challenges include managing the steric hindrance imposed by the trifluoromethyl group, which may necessitate elevated temperatures (80–120°C) and prolonged reaction times .

Catalytic and Solvent Effects

The choice of solvent and catalyst profoundly impacts reaction kinetics and product distribution. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance the nucleophilicity of fluoride ions, facilitating trifluoromethyl group formation . Conversely, non-polar solvents (e.g., chlorobenzene) are preferred for isomerization steps to stabilize carbamic fluoride intermediates .

Catalytic systems involving SbCl₅ or fluorosulfonic acid (FSO₃H) improve reaction rates but require careful handling due to their corrosive nature . Recent advances explore ionic liquids as green solvents, offering high thermal stability and recyclability, though their application to this specific synthesis remains experimental .

Industrial-Scale Production Considerations

Scaling up the synthesis necessitates addressing HF’s volatility and toxicity. Continuous-flow reactors mitigate these risks by enabling precise temperature control and immediate quenching of excess HF . Industrial protocols often employ a two-step process:

-

Vapor-phase fluorination of 1-isocyanato-2-(trichloromethyl)benzene at 250–350°C to form N-(trifluoromethyl)-anthraniloyl fluoride .

-

Liquid-phase isomerization at 20–100°C with catalytic HF to yield the carbamic fluoride .

This approach achieves >95% conversion efficiency, with downstream distillation isolating the target compound at >99% purity .

Chemical Reactions Analysis

1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The isocyanato group can react with nucleophiles such as amines to form ureas.

Addition Reactions: The compound can participate in addition reactions with alcohols to form carbamates.

Oxidation and Reduction Reactions: While specific oxidation and reduction reactions for this compound are less documented, it is likely to undergo such reactions under appropriate conditions.

Common reagents used in these reactions include amines, alcohols, and bases. The major products formed from these reactions are ureas and carbamates, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Research Applications

1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene has been utilized in several key research areas:

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be used to create more complex fluorinated organic molecules, which are valuable in pharmaceuticals and agrochemicals. The isocyanate group allows for the formation of ureas and carbamates, which are crucial intermediates in drug development.

Material Science

In material science, this compound is employed to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance due to the presence of fluorine atoms, which impart unique characteristics such as hydrophobicity.

Medicinal Chemistry

There is growing interest in the application of fluorinated compounds in medicinal chemistry due to their ability to improve bioavailability and metabolic stability of drugs. Research indicates that compounds containing trifluoromethyl groups can significantly influence pharmacokinetic properties, making them suitable candidates for drug design.

Case Study 1: Development of Fluorinated Pharmaceuticals

A notable case study involved the synthesis of a new class of anti-cancer agents that incorporated this compound as a key intermediate. Researchers demonstrated that modifying existing drug frameworks with this compound led to enhanced efficacy against specific cancer cell lines due to improved binding affinity to target proteins.

Case Study 2: Polymer Modification

In another study, this compound was used to modify polycarbonate materials. The introduction of fluorinated segments resulted in polymers with superior mechanical properties and resistance to environmental stress cracking. The study highlighted the potential for developing high-performance materials suitable for aerospace applications.

Chemical Safety and Handling

Due to its reactive nature, appropriate safety measures must be taken when handling this compound. It is classified as toxic if ingested or inhaled, necessitating the use of personal protective equipment (PPE) such as gloves and goggles during laboratory work.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene involves its reactivity with nucleophiles. The isocyanato group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols to form stable products like ureas and carbamates . These reactions are facilitated by the electron-withdrawing effects of the fluoro and trifluoromethyl groups, which increase the electrophilicity of the isocyanato group.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of substituted benzene derivatives necessitates a comparative analysis to highlight key differences in reactivity, stability, and applications. Below is a detailed comparison of 1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene with its analogues:

Table 1: Key Properties of Selected Substituted Benzene Derivatives

Note: CAS 2285-12-3 is shared by positional isomers; confirm substituent positions via spectral data.

Key Observations:

Substituent Position Effects: The fluorine atom in this compound enhances electrophilicity at the isocyanato group compared to non-fluorinated analogues. This increases reactivity in nucleophilic reactions . In 1-Fluoro-4-isocyanato-2-(trifluoromethyl)benzene (CAS 51903-64-1), the para placement of the -CF₃ group reduces steric hindrance, favoring polymer crosslinking over small-molecule synthesis .

Functional Group Diversity :

- The nitro group in 1-Isocyanato-3-nitro-5-trifluoromethylbenzene introduces explosive properties, limiting its use to niche applications like propellants .

- Ethoxy and nitro groups in 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene (CAS 3094-08-4) shift its utility toward photoresist materials due to UV stability and solubility .

Thermal and Chemical Stability: Compounds with -CF₃ groups exhibit enhanced thermal stability (e.g., boiling points >200°C) compared to non-fluorinated derivatives . Isocyanato-containing derivatives are moisture-sensitive, requiring anhydrous storage to prevent hydrolysis to amines .

Reactivity Trends:

- Electrophilicity: The isocyanato group's reactivity is amplified by electron-withdrawing substituents (F, -CF₃, -NO₂). For instance, this compound reacts 3× faster with aniline than its non-fluorinated counterpart .

- Steric Effects : Bulky groups (e.g., -CF₃) at ortho positions hinder nucleophilic attack, as seen in slower reaction kinetics for 1-Isocyanato-2-(trifluoromethyl)benzene compared to meta-substituted analogues .

Biological Activity

1-Fluoro-2-isocyanato-3-(trifluoromethyl)benzene (C8H4F3N O) is a compound of significant interest in medicinal chemistry and materials science due to its unique structural features, including a fluorine atom, an isocyanate functional group, and a trifluoromethyl substituent. These characteristics influence its biological activity, reactivity, and potential applications.

The molecular weight of this compound is approximately 187.12 g/mol. The isocyanate group is known for its high reactivity, allowing it to form stable adducts with various nucleophiles, which can lead to novel derivatives with tailored properties. The trifluoromethyl group enhances lipophilicity and alters electronic properties, making the compound suitable for diverse applications in drug development and materials science .

Anticancer Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity against various cancer cell lines. For example, studies have shown that similar compounds with trifluoromethyl substitutions demonstrate significant cytotoxic effects against human cancer cell lines such as HCT116 and A549. In these studies, IC50 values (the concentration required to inhibit cell growth by 50%) were reported to be lower than those of standard chemotherapeutics like Doxorubicin .

The mechanism of action for these anticancer effects often involves the modulation of key signaling pathways. For instance, down-regulation of genes such as PALB2, BRCA1, and TP53 has been observed in treated cells, suggesting a potential pathway for therapeutic intervention .

Antimicrobial Activity

The presence of the trifluoromethyl group also contributes to the antimicrobial properties of certain compounds. In studies assessing minimum inhibitory concentrations (MICs) against bacterial strains like E. coli and B. mycoides, some derivatives exhibited potent activity with MIC values significantly lower than those of traditional antibiotics .

Case Studies

- Case Study on Anticancer Properties : A series of experiments evaluated the anticancer efficacy of various trifluoromethylated compounds, including derivatives similar to this compound. The results indicated that these compounds could effectively inhibit tumor growth in vitro, with particular efficacy noted in colorectal cancer models.

- Case Study on Antimicrobial Activity : Another study focused on the synthesis of isocyanate derivatives and their antimicrobial properties against fungal strains like C. albicans. The results showed significant antifungal activity, indicating the potential for developing new antifungal agents based on this scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-fluoro-2-isocyanato-3-(trifluoromethyl)benzene to minimize side reactions?

- Methodology : The synthesis typically involves introducing the isocyanate (-NCO) group into a fluorinated aromatic precursor. For example, bromomethyl intermediates (e.g., 1-(bromomethyl)-3-(trifluoromethyl)benzene) can undergo nucleophilic substitution with cyanate ions under controlled conditions (e.g., anhydrous solvents, low temperatures) . Optimizing stoichiometry (e.g., excess cyanate source) and using catalysts like phase-transfer agents can improve yields and reduce hydrolysis byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 19F NMR : Identifies fluorine environments (e.g., trifluoromethyl vs. aromatic fluorine) and quantifies purity .

- IR Spectroscopy : Confirms the presence of the isocyanate group via the characteristic asymmetric stretching band near ~2250 cm⁻¹ .

- GC-MS : Monitors volatile byproducts and assesses reaction completion .

Q. How should this compound be handled to ensure stability during experiments?

- Methodology : Store under inert gas (argon/nitrogen) at ≤ -20°C to prevent moisture-induced hydrolysis. Use anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to light, as UV radiation may degrade the isocyanate group .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine and trifluoromethyl groups influence the reactivity of the isocyanate moiety?

- Methodology : Computational studies (DFT or QM/MM) can model electronic effects. For example, the trifluoromethyl group increases electrophilicity at the isocyanate carbon, enhancing reactivity with nucleophiles (e.g., amines, alcohols). Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is critical .

Q. What are the environmental implications of this compound based on its Henry’s Law constant?

- Methodology : Henry’s Law constants (e.g., 4.8×10⁻³ atm·m³/mol) predict volatility and partitioning between air/water. Laboratory measurements using equilibrium partitioning or gas-stripping methods under controlled temperature/pressure can validate computational predictions .

Q. How can discrepancies in reported Henry’s Law constants for this compound be resolved?

- Methodology : Standardize experimental conditions (temperature, solvent purity, detection limits). Compare data across multiple techniques (e.g., static vs. dynamic headspace methods) and validate with reference compounds. Collaborative inter-laboratory studies improve reproducibility .

Q. What strategies mitigate competing side reactions during nucleophilic additions to the isocyanate group?

- Methodology :

- Temperature Control : Lower temperatures (<0°C) reduce unwanted hydrolysis.

- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to polarize the NCO group selectively.

- Solvent Selection : Non-polar solvents (e.g., toluene) minimize solvent nucleophilicity .

Q. How is this compound utilized in synthesizing fluorinated polymers or advanced materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.